molecular formula C19H12F2N4O B2718915 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-27-3

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2718915
CAS No.: 863020-27-3
M. Wt: 350.329
InChI Key: BODXEAQOOSHHPR-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with difluorophenyl and imidazo[1,2-a]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide linkage through amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may inhibit kinases involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds. Its difluorophenyl group, in particular, may enhance its stability and potency in biological systems.

Biological Activity

3,4-Difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C14H10F2N4O\text{C}_{14}\text{H}_{10}\text{F}_2\text{N}_4\text{O}

Research indicates that this compound exhibits inhibitory activity against various kinases, particularly those involved in cancer pathways. The imidazo[1,2-a]pyrimidine moiety is known to interact with ATP-binding sites of kinases, leading to inhibition of their activity.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM)
A549 (Lung Cancer)0.5
MCF7 (Breast Cancer)0.8
HeLa (Cervical Cancer)0.6

The compound's activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Antiparasitic Activity

A study reported that analogs of this compound showed significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The lead compound demonstrated an EC50 value of 2 nM in vitro, indicating potent efficacy against the parasite .

Structure-Activity Relationships (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions enhances lipophilicity and may improve binding affinity to target proteins.
  • Imidazo[1,2-a]pyrimidine Core : This core structure is critical for kinase inhibition and has been extensively studied for its role in drug design.

Case Study 1: Inhibition of BCR-ABL Kinase

In a study focused on chronic myeloid leukemia (CML), compounds similar to this compound were evaluated for their ability to inhibit the BCR-ABL kinase. These compounds displayed IC50 values ranging from 0.37 to 2.0 nM against various BCR-ABL mutants .

Case Study 2: CNS Penetration

Pharmacokinetic studies indicated that this compound has favorable properties for central nervous system (CNS) penetration. In vivo studies showed a brain-to-plasma concentration ratio indicating effective CNS exposure .

Properties

IUPAC Name

3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O/c20-15-6-5-13(10-16(15)21)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODXEAQOOSHHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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